molecular formula C4H7N3O B8817375 creatinine

creatinine

Cat. No.: B8817375
M. Wt: 113.12 g/mol
InChI Key: DDRJAANPRJIHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

creatinine, also known as Carcalon, creatine, substance X, or drug X, is a compound that was once marketed as a cancer treatment in the 1950s and early 1960s. Despite its initial promotion as a cure for cancer, scientific evidence has shown that this compound does not possess any therapeutic value. It was later revealed that this compound consists primarily of the amino acid creatine dissolved in mineral oil .

Preparation Methods

The preparation of creatinine was initially shrouded in secrecy. Stevan Durovic, a Yugoslavian physician, claimed that the substance was derived from horse serum inoculated with Actinomyces bovis. subsequent analyses revealed that this compound is essentially creatine dissolved in mineral oil

Chemical Reactions Analysis

Given that creatinine is primarily composed of creatine, its chemical reactions are similar to those of creatine. Creatine can undergo various chemical reactions, including:

    Oxidation: Creatine can be oxidized to form this compound.

    Reduction: Creatine can be reduced to form creatinol.

    Substitution: Creatine can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are this compound and creatinol .

Scientific Research Applications

creatinine was initially promoted as a cancer treatment, but extensive scientific research has shown that it is ineffective in treating cancer or any other disease. The compound’s lack of therapeutic value has limited its applications in scientific research. the controversy surrounding this compound has provided valuable insights into the placebo effect and the importance of rigorous scientific evaluation of medical treatments .

Mechanism of Action

The exact mechanism of action of creatinine was never fully understood, primarily because it was later revealed to be ineffective. Initial claims suggested that this compound had anti-cancer properties, but these claims were not supported by scientific evidence. The compound’s primary component, creatine, does not have any known anti-cancer effects .

Comparison with Similar Compounds

creatinine is essentially creatine dissolved in mineral oil. Creatine is a naturally occurring amino acid derivative found in muscle tissue. Similar compounds include:

    This compound: A breakdown product of creatine, commonly found in urine.

    Creatinol: A reduced form of creatine.

    Creatine phosphate: A phosphorylated form of creatine that plays a role in energy storage in muscles.

This compound’s uniqueness lies in its controversial history and the fact that it was marketed as a cancer treatment despite lacking therapeutic value .

Conclusion

This compound serves as a cautionary tale in the history of medical treatments. Its promotion as a cancer cure without scientific backing highlights the importance of rigorous scientific evaluation and the potential dangers of unproven treatments. While this compound itself does not have any therapeutic value, its story has contributed to our understanding of the placebo effect and the need for evidence-based medicine.

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

2-imino-1-methylimidazolidin-4-one

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)

InChI Key

DDRJAANPRJIHGJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC1=N

melting_point

303 °C (decomposes)

physical_description

Solid

solubility

80.1 mg/mL at 16 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
creatinine
Reactant of Route 2
creatinine
Reactant of Route 3
creatinine
Reactant of Route 4
creatinine
Reactant of Route 5
creatinine
Reactant of Route 6
Reactant of Route 6
creatinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.